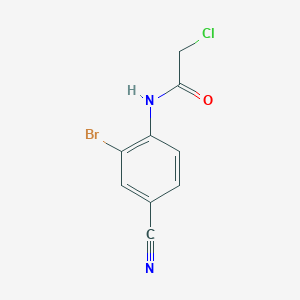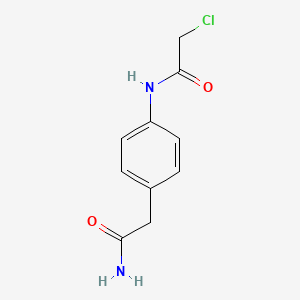
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide, commonly known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BCA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 294.56 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology, due to its potential therapeutic applications.
作用機序
The mechanism of action of BCA is not fully understood, but several studies have suggested that it acts by inhibiting specific molecular pathways involved in cell proliferation and survival. BCA has been shown to inhibit the activity of enzymes such as protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, BCA can disrupt the normal functioning of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects on cells. In cancer cells, BCA has been shown to induce apoptosis by activating specific molecular pathways. BCA has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the normal functioning of enzymes involved in cell signaling and regulation. In addition, BCA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using BCA in lab experiments is its potential therapeutic applications in various fields of scientific research. BCA has been extensively studied for its potential use as an anticancer agent and in the treatment of inflammatory diseases. However, one of the limitations of using BCA in lab experiments is its complex synthesis process, which can be time-consuming and expensive. In addition, the toxicity of BCA and its potential side effects on cells are still not fully understood, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BCA in the field of scientific research. One of the main areas of focus is the development of new synthetic methods for BCA that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of BCA and its potential therapeutic applications in various fields of scientific research. Future studies should also focus on the toxicity and potential side effects of BCA on cells to determine its safety for use in humans.
合成法
The synthesis of BCA is a complex process that involves several steps. One of the commonly used methods for synthesizing BCA is the reaction between 2-bromo-4-cyanophenol and 2-chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature of around 150-170°C. The resulting product is then purified using various techniques such as recrystallization or column chromatography to obtain pure BCA.
科学的研究の応用
BCA has been extensively studied for its potential therapeutic applications in various fields of scientific research. In medicinal chemistry, BCA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Several studies have shown that BCA can induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. BCA has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-6(5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOMXNBWLSHMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-cyanophenyl)-2-chloroacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-chloro-N-[2-methyl-5-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7557478.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)
![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)



![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)